Osimertinib N,N'-Dioxide

Molecular Formula Molecular Weight High-Resolution Mass Spectrometry

Osimertinib N,N'-Dioxide (CAS 2411395-23-6) is a synthetically accessible, fully characterized organic small molecule with the molecular formula C28H33N7O4 and a molecular weight of 531.62 g/mol. It belongs to the chemical class of N-oxidized derivatives of the third-generation EGFR tyrosine kinase inhibitor Osimertinib.

Molecular Formula C₂₉H₃₄N₆O₄
Molecular Weight 530.62
Cat. No. B1159098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsimertinib N,N'-Dioxide
SynonymsOsimertinib Impurity Q
Molecular FormulaC₂₉H₃₄N₆O₄
Molecular Weight530.62
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Osimertinib N,N'-Dioxide: A Chemically Defined, Double-Oxidized Impurity Reference Standard for EGFR-TKI Analytics


Osimertinib N,N'-Dioxide (CAS 2411395-23-6) is a synthetically accessible, fully characterized organic small molecule with the molecular formula C28H33N7O4 and a molecular weight of 531.62 g/mol . It belongs to the chemical class of N-oxidized derivatives of the third-generation EGFR tyrosine kinase inhibitor Osimertinib. Distinct from parent Osimertinib (C28H33N7O2, MW 499.62) by a net addition of two oxygen atoms, the compound is formally named N1-(2-acrylamido-5-methoxy-4-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-N1,N2,N2-trimethylethane-1,2-diamine dioxide, and is most commonly referenced as an Osimertinib process-related impurity or oxidative degradation product [1]. It is supplied with detailed characterization data (NMR, MS, HPLC) and is primarily deployed as a reference standard in pharmaceutical analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial manufacturing .

Why Osimertinib N,N'-Dioxide Cannot Be Replaced by Parent Osimertinib or a Mono-N-Oxide in Validated Analytical Workflows


Regulatory guidelines (ICH Q3A/Q3B) mandate the identification, qualification, and control of specified impurities in drug substances and products. Due to its distinct molecular structure, Osimertinib N,N'-Dioxide exhibits unique physicochemical properties—chromatographic retention time, mass spectrometric fragmentation pattern, and UV absorption characteristics—that differ fundamentally from Osimertinib and Osimertinib N-Oxide . Using parent Osimertinib or Osimertinib N-Oxide as a substitute reference standard would result in inaccurate peak assignment, failed system suitability tests, and non-compliance with regulatory filing requirements. The compound's identification as a specific oxidative degradant in forced degradation studies of Osimertinib Mesylate further underscores its non-substitutable role within validated HPLC and UPLC-MS/MS methods [1].

Quantitative Differentiation Evidence for Osimertinib N,N'-Dioxide Against Closest Structural Analogs


Molecular Formula and Mass: The Definitive Identity Differentiator from Parent Osimertinib

Osimertinib N,N'-Dioxide possesses the molecular formula C28H33N7O4 and a molecular weight of 531.62 g/mol, compared to Osimertinib which has the formula C28H33N7O2 and a molecular weight of 499.62 g/mol [1]. This mass difference of 32 Da (exactly corresponding to two oxygen atoms) provides unambiguous differentiation via high-resolution mass spectrometry (HRMS).

Molecular Formula Molecular Weight High-Resolution Mass Spectrometry

Oxidation State Differential: N,N'-Dioxide vs. Mono-N-Oxide as a Critical Marker for Reaction Pathway Tracking

Osimertinib N,N'-Dioxide contains two N-oxide functional groups (tertiary amine N-oxide plus dimethylamine N-oxide), whereas the most common Osimertinib impurity, Osimertinib N-Oxide (e.g., Osimertinib Impurity M; CAS 1975982-94-5), bears only a single N-oxide at the dimethylamino nitrogen with molecular formula C28H33N7O3 and MW 515.62 [1]. The double-oxidation state represents a distinct chemical entity that can serve as a marker for progressive oxidative degradation under stress conditions.

Oxidation State Regioisomer Degradation Pathway

Regulatory Identity and QC Traceability: A Specified Impurity with Pharmacopeial Traceability Options

Osimertinib N,N'-Dioxide is supplied as a fully characterized reference standard with the option for traceability against pharmacopeial standards (USP or EP), as explicitly stated by multiple accredited suppliers [1]. This contrasts with generic or research-grade materials that lack the full characterization data package (CoA, NMR, MS, HPLC purity ≥95%) required for regulatory submissions.

Regulatory Compliance Reference Standard ANDA Filing

Validated Application Scenarios for Osimertinib N,N'-Dioxide in Pharmaceutical Development and QC


HPLC/UPLC Method Development and Peak Identification in Osimertinib Drug Substance Analysis

When developing stability-indicating HPLC methods for Osimertinib drug substance, Osimertinib N,N'-Dioxide serves as the authentic reference standard for the peak corresponding to the double-oxidized impurity. Its unique retention characteristics and spectral properties enable robust peak identification and system suitability testing, preventing misassignment of the N,N'-dioxide peak to the mono-N-oxide or parent drug. This is critical for meeting ICH Q3A thresholds for specified impurities [1].

Forced Degradation and Oxidative Stress Studies for ANDA Filing

During forced degradation studies under oxidative stress conditions (e.g., hydrogen peroxide treatment), Osimertinib N,N'-Dioxide can form as a secondary degradation product. Using the authentic reference standard allows quantitation of this specific degradant and mass balance determination, which are required components of the ANDA chemistry, manufacturing, and controls (CMC) section. Degradation studies have confirmed that Osimertinib Mesylate generates multiple degradation products under oxidative, acidic, and alkaline conditions, necessitating authentic impurity standards for unambiguous identification [2].

Genotoxic Impurity Risk Assessment and Toxicological Qualification Support

In silico toxicity assessment tools (e.g., DEREK, Sarah) have flagged certain Osimertinib degradation products for potential structural alerts related to mutagenicity [2]. Sourcing well-characterized Osimertinib N,N'-Dioxide enables targeted in vitro genotoxicity testing (e.g., Ames test, micronucleus assay) when impurity levels exceed ICH M7 thresholds, supporting the toxicological qualification section of regulatory dossiers.

Building In-House Impurity Libraries for Generic Osimertinib Development Programs

Generic pharmaceutical companies pursuing Osimertinib ANDA submissions can establish in-house impurity reference libraries containing Osimertinib N,N'-Dioxide alongside other key impurities (N-desmethyl Osimertinib, Osimertinib N-Oxide, Osimertinib Oxide). This enables efficient batch-to-batch impurity profiling and ensures analytical method transferability across different QC laboratories, accelerating the generic development timeline [1].

Quote Request

Request a Quote for Osimertinib N,N'-Dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.